1-(3-Methyl-2-pyridyl)ethane-1,2-diamine
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Overview
Description
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 3-methyl-2-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired diamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-2-pyridyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can further modify the pyridyl ring or the ethane-1,2-diamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms to form stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-bis(2-pyridinylmethyl)-: This compound has two pyridyl groups attached to the ethane-1,2-diamine moiety, providing different steric and electronic properties compared to 1-(3-Methyl-2-pyridyl)ethane-1,2-diamine.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: This compound has four pyridyl groups, making it a more complex ligand with potentially different coordination behavior.
Uniqueness
This compound is unique due to the presence of the 3-methyl-2-pyridyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity and binding interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(3-methylpyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-6-3-2-4-11-8(6)7(10)5-9/h2-4,7H,5,9-10H2,1H3 |
InChI Key |
XUDWBBZFPMHYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(CN)N |
Origin of Product |
United States |
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